3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid
Overview
Description
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C14H10FNO3 and a molecular weight of 259.23 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and a pyridin-3-yloxy group attached to a prop-2-enoic acid moiety. It is often used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridin-3-yloxy intermediate: This involves the reaction of 3-hydroxypyridine with a suitable halogenated phenyl compound under basic conditions to form the pyridin-3-yloxy intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the desired position on the phenyl ring.
Coupling with prop-2-enoic acid: The final step involves coupling the fluorinated pyridin-3-yloxy intermediate with prop-2-enoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Scientific Research Applications
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and pyridin-3-yloxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the context of its use .
Comparison with Similar Compounds
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
- **3-[3-Chloro-4-(pyridin-3-ylo
Properties
IUPAC Name |
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-8-10(4-6-14(17)18)3-5-13(12)19-11-2-1-7-16-9-11/h1-9H,(H,17,18)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWBJUTADBNPA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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